Copper phthalocyanine tetrasulfonic acid tetrasodium salt
Overview
Description
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is a slightly water-soluble Cu (II) phthalocyanine complex . It is used in studies about photosensitized oxidations . The empirical formula of this compound is C32H12CuN8O12S4Na4 .
Synthesis Analysis
This compound has been used as a dopant in the synthesis of porous nanostructures to improve the electrochemical performance of PPy/MWCNTs electrodes . It has also been used as a target catalyst in the study of the effects of the transition metal Cu on the ORR active sites .Molecular Structure Analysis
The molecular structure of this compound has been studied using XRD and TEM results . XPS analysis reveals that metal-Cu is essential in the ORR active site structure, and also plays a key part in the stabilization of the active N and S species .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using both rotating disk electrode (RDE) and rotating ring disk electrode (RRDE) techniques in alkaline electrolyte . The compound has also been used to adjust the porous nanostructure and improve the electrochemical performance of PPy/MWCNTs electrodes .Scientific Research Applications
Temperature Sensing
Copper phthalocyanine tetrasulfonic acid tetrasodium salt (CuTsPc) has been studied for its use in temperature sensors. An electrochemical cell utilizing CuTsPc was shown to exhibit a linear response with minimal hysteresis in the temperature range of 25–80 °C, demonstrating its effectiveness as a temperature-sensing material (Abdullah, Ahmad, & Sulaiman, 2014).
Aggregation Studies
Research on the aggregation properties of CuTsPc in solutions reveals its behavior in monomer-dimer equilibria. Understanding these aggregation dynamics is crucial in applications like dye formulation and delivery (Blagrove & Gruen, 1972).
Photoreactor Development
CuTsPc has been utilized in the development of photoreactors for studying the degradation of organic compounds. It serves as a model compound for phthalocyanine family pigments used in various industrial applications, such as automotive coatings (Santos & Masini, 2009).
Catalysis
CuTsPc was incorporated into nanocrystalline cellulose to act as a catalyst for the aerobic oxidation of alcohols and alkyl arenes. This application highlights its potential in green chemistry and sustainable industrial processes (Chauhan & Yan, 2015).
Optical and Electrical Properties
The optical properties of CuTsPc have been extensively studied, particularly in the fabrication of thin films for device sensors. These studies are crucial for developing advanced optical and electrical devices (Kazem & Jalal, 2021).
Photoinduced Degradation Studies
CuTsPc-modified TiO2 surfaces have been investigated for their effectiveness in photoinduced degradation of organic pollutants under visible solar light. This research contributes to the field of environmental remediation and waste treatment technologies (Vargas, Vargas, & Núñez, 2014).
Gas Sensing Applications
Graphene/metal phthalocyanine hybrid materials, including CuTsPc, have been developed for gas sensing applications. These materials demonstrate promising prospects for optical and electrical sensing (Mensing, Wisitsoraat, Kerdcharoen, & Tuantranont, 2012).
Photovoltaic Applications
CuTsPc has been used in donor–acceptor photovoltaic applications, where its three-dimensionally interconnected nanocomposites enhance the efficiency of optoelectronic devices (Berhanu, Tariq, Jones, & McComb, 2010).
Safety And Hazards
properties
IUPAC Name |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXSWYLSSRSQF-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12CuN8Na4O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12086660 | |
CAS RN |
27360-85-6 | |
Record name | Cuprate(4-), [29H,31H-phthalocyanine-C,C,C,C-tetrasulfonato(6-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, sodium (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrasodium [29H,31H-phthalocyaninetetrasulphonato(6-)-N29,N30,N31,N32]cuprate(4-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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